Birabresib, also known as MK-8628 or OTX015, is a synthetic small molecule. [] It acts as an inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD2, BRD3, and BRD4. [] These proteins play a crucial role in regulating gene expression through their interaction with acetylated lysine residues on histones. [] Birabresib disrupts this interaction, impacting the transcription of genes involved in various cellular processes, including cell growth and proliferation. [] This makes Birabresib a valuable tool in scientific research, particularly in the field of oncology, where it is investigated for its potential to inhibit the growth of various cancer cells. []
Birabresib is derived from the structural modifications of the well-known BET inhibitor JQ1. It has been synthesized to enhance selectivity and potency against BRD4 while minimizing off-target effects. The classification of Birabresib falls under small-molecule inhibitors that target bromodomains, which are protein domains that recognize acetylated lysine residues on histones and other proteins, thus playing a crucial role in transcriptional regulation.
The synthesis of Birabresib involves several key steps that leverage structure-guided design principles. The compound is synthesized from JQ1 derivatives through a series of chemical reactions aimed at optimizing binding interactions with the target bromodomain.
This method allows for the exploration of various substituents that can improve binding affinity and selectivity for BRD4.
The molecular structure of Birabresib showcases a complex arrangement that facilitates its interaction with BRD4. The compound features a heteroaromatic core similar to JQ1 but includes modifications that enhance its binding profile.
Birabresib participates in several chemical reactions primarily centered around its interaction with BRD4 and potentially other targets:
The compound's reactivity profile indicates that it operates primarily through non-covalent interactions rather than irreversible binding mechanisms.
Birabresib functions by inhibiting the interaction between BRD4 and acetylated lysine residues on histones. This inhibition prevents BRD4 from facilitating the transcriptional activation of genes associated with cancer progression.
Birabresib exhibits several notable physical and chemical properties:
These properties are critical for understanding how Birabresib can be effectively utilized in clinical settings.
Birabresib holds significant promise in various scientific applications:
Birabresib (OTX015/MK-8628) is a thieno-triazolo-1,4-diazepine small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of bromodomain and extra-terminal (BET) family proteins BRD2, BRD3, and BRD4. This binding disrupts the interaction between BET proteins and acetylated histone tails, thereby interfering with transcriptional activation complexes [1] [2]. Structural analyses reveal that Birabresib's triazolo-diazepine ring system mimics the acetyl-lysine moiety, enabling high-affinity interactions with the conserved asparagine residue (Asn140 in BRD4) within the bromodomain binding cavity [3]. This engagement prevents BET proteins from functioning as epigenetic "readers" of histone acetylation marks, leading to the displacement of BRD4 from chromatin at super-enhancer regions of key oncogenes [1].
The compound exhibits differential binding affinity across BET family members, with the strongest inhibition observed against BRD4 (IC₅₀ = 10-50 nM), followed by BRD2 and BRD3 [2]. Birabresib's selectivity profile shows approximately 100-fold greater affinity for BET bromodomains compared to non-BET bromodomain-containing proteins, contributing to its specific epigenetic targeting mechanism [1]. Pharmacodynamic studies in xenograft models demonstrate rapid and sustained occupancy of BRD4 bromodomains (>90% at 4 hours post-administration) at plasma concentrations of approximately 1.5 µM, correlating with antitumor efficacy [1].
Table 1: Birabresib Target Engagement Profile
BET Protein | Bromodomain | Affinity (IC₅₀) | Biological Function |
---|---|---|---|
BRD4 | BD1/BD2 | 10-50 nM | Transcriptional elongation via P-TEFb recruitment |
BRD2 | BD1/BD2 | 50-100 nM | E2F-mediated cell cycle progression |
BRD3 | BD1/BD2 | 50-100 nM | Chromatin remodeling at erythroid genes |
Birabresib exerts profound anticancer effects through the direct transcriptional repression of the MYC oncogene, a master regulator of tumorigenesis. Mechanistically, Birabresib displaces BRD4 from the MYC super-enhancer region, leading to rapid depletion of MYC mRNA and protein within 2-4 hours of treatment [1] [6]. This suppression occurs independently of direct CCND1 (cyclin D1) regulation in mantle cell lymphoma models, indicating MYC's central role in Birabresib's activity [1]. Gene expression profiling across hematologic and solid tumor models reveals that MYC downregulation subsequently represses MYC target genes involved in ribosome biogenesis (RPL, RPS families), mitochondrial function (TOMM20, TIMM23), and cell cycle progression (CDK4, CDK6, CCNB1) [6].
The functional consequences of MYC inhibition include G1 cell cycle arrest mediated through reduced expression of cyclin-dependent kinases and induction of apoptosis via BCL-2 family modulation. In lymphoma models, MYC suppression by Birabresib accounts for approximately 60% of its transcriptional effects, with downstream perturbation of E2F and mTOR signaling networks [1] [6]. The compound demonstrates particular efficacy in malignancies driven by MYC amplification or translocation, such as multiple myeloma and Burkitt lymphoma, where sustained MYC repression correlates with tumor regression in vivo [6].
Table 2: Key Downstream Effectors of MYC Silencing by Birabresib
Functional Category | Representative Genes | Fold Reduction | Biological Consequence |
---|---|---|---|
Cell Cycle Regulation | CDK4, CDK6, CCNB1 | 2.1-3.5x | G1/S arrest |
Metabolic Programming | LDHA, PKM2, PDK1 | 1.8-4.2x | Reduced glycolysis |
Protein Synthesis | RPL7, RPS12, EIF4E | 2.5-5.7x | Impaired translation |
Anti-apoptotic Factors | BCL2, MCL1, BCL-XL | 1.7-3.8x | Apoptosis sensitization |
Birabresib significantly attenuates NF-κB signaling, a critical pathway linking inflammation and oncogenesis. The compound reduces nuclear translocation of active NF-κB subunits by downregulating upstream signaling components, including MYD88 (myeloid differentiation primary response 88) and TLR7/10 (Toll-like receptors) [1] [6]. Gene expression analyses in lymphoma cell lines demonstrate that Birabresib treatment decreases expression of NF-κB target genes involved in lymphocyte activation (CD86, CD19), pro-survival signaling (BCL2, BCL-XL), and inflammatory mediators (IL-6, TNF-α) [1].
The molecular basis for NF-κB inhibition involves Birabresib-mediated disruption of BRD4's scaffolding function at NF-κB-responsive enhancers. BRD4 normally facilitates the recruitment of p-TEFb (positive transcription elongation factor b) to RelA/p65 acetylated at lysine 310, enabling transcriptional elongation of NF-κB-dependent genes [3] [6]. By preventing this interaction, Birabresib induces selective downregulation of NF-κB-driven transcriptional programs without affecting basal IκBα expression. This pathway modulation contributes to the compound's efficacy in malignancies characterized by constitutive NF-κB activation, such as activated B-cell-like diffuse large B-cell lymphoma and multiple myeloma, where it counteracts microenvironment-mediated survival signals [1].
Birabresib induces G1 cell cycle arrest through epigenetic modulation of key regulatory genes independent of direct cyclin D1 suppression. Transcriptomic analyses reveal that Birabresib upregulates CDKN2D (p19INK4d) and CDKN1A (p21CIP1) cyclin-dependent kinase inhibitors while downregulating FOXM1 transcription factor, a critical regulator of G1/S transition [1] [6]. This coordinated regulation results in hypophosphorylation of retinoblastoma (Rb) protein and subsequent blockade of E2F-mediated S-phase entry [6].
Concurrently, Birabresib overcomes apoptotic resistance through dual mechanisms: (1) downregulation of anti-apoptotic BCL-2 family members (BCL-2, BCL-XL, MCL1), and (2) epigenetic activation of pro-apoptotic factors via p53 pathway induction [1] [3]. The compound increases expression of SESN3 (sestrin 3), GADD45A (growth arrest and DNA damage-inducible alpha), and JUN/JUND (components of AP-1 transcription complex), creating a cellular context permissive for mitochondrial apoptosis [1]. This mechanistic basis explains Birabresib's synergy with BCL-2 inhibitors like venetoclax in leukemia models, where combined epigenetic and direct apoptotic targeting circumvents treatment resistance [1] [6].
Birabresib fundamentally alters chromatin architecture by disrupting the recruitment of BET proteins to acetylated nucleosomes. BET proteins normally serve as central scaffolds for multi-protein transcriptional complexes, including the SWI/SNF chromatin remodeling complex, MED1/Mediator complex, and NSD3 histone methyltransferase [3]. By displacing BRD4 from chromatin, Birabresib causes the functional dissociation of these effector complexes from transcriptional start sites, leading to genome-wide reductions in transcriptional efficiency [3].
The compound induces dynamic reorganization of histone modification landscapes, particularly at super-enhancer regions. Following Birabresib treatment, there is a rapid decrease in H3K27ac (histone H3 lysine 27 acetylation) enrichment at oncogene loci, coinciding with increased H3K9me3 (histone H3 lysine 9 trimethylation) repressive marks [3]. These changes correlate with the formation of compacted chromatin structures inaccessible to transcriptional machinery. Additionally, Birabresib modulates the activity of histone acetyltransferases (HATs) through indirect mechanisms, as BRD4 itself possesses intrinsic HAT activity toward histones H3 and H4 [3]. This multifaceted impact on epigenetic regulation explains Birabresib's preferential activity against transcriptionally addicted malignancies characterized by super-enhancer hijacking.
Table 3: Chromatin Complexes Disrupted by Birabresib
Chromatin Complex | Key Components | Functional Consequence of Disruption |
---|---|---|
SWI/SNF remodeling complex | BRG1, BAF subunits | Impaired nucleosome sliding at promoter regions |
Mediator coactivator complex | MED1, MED12, MED23 | Reduced RNA polymerase II recruitment |
Histone methyltransferase complex | NSD3, WHSC1 | Decreased H3K36 methylation at elongation regions |
P-TEFb elongation complex | CDK9, Cyclin T1 | Abrogated phosphorylation of RNA Pol II CTD |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7